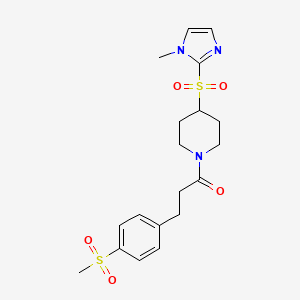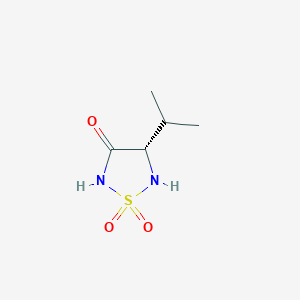![molecular formula C27H28N4O5 B2982524 N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260948-44-4](/img/structure/B2982524.png)
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C27H28N4O5 and its molecular weight is 488.544. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of 1,3,4-oxadiazole derivatives, highlighting their chemical structure through various analytical techniques. These compounds are synthesized through a sequence of chemical reactions, starting from specific organic acids or esters, leading to the formation of 1,3,4-oxadiazole derivatives with potential biological activities (Gul et al., 2017). The structural elucidation of these compounds is achieved using IR, 1H-NMR, 13C-NMR, and mass spectral data, providing a comprehensive understanding of their chemical properties.
Antimicrobial and Antibacterial Activities
Several studies have reported on the antimicrobial and antibacterial potentials of 1,3,4-oxadiazole derivatives. These compounds exhibit significant activity against a range of microbial species, including both Gram-positive and Gram-negative bacteria. The antimicrobial evaluation of these derivatives suggests their potential as therapeutic agents in treating microbial infections (Nafeesa et al., 2017), (Khalid et al., 2016).
Pharmacological Evaluation
The pharmacological evaluation of 1,3,4-oxadiazole derivatives extends to their anticancer, analgesic, anti-inflammatory, and enzyme inhibitory activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. Their analgesic and anti-inflammatory potentials have also been confirmed, along with low toxicity profiles, making them promising candidates for further drug development (Faheem, 2018).
Molecular Docking and ADME Predictions
Molecular docking studies and ADME (Absorption, Distribution, Metabolism, Excretion) predictions have been conducted to understand the interaction of these compounds with biological targets and their pharmacokinetic profiles. These studies support the findings of the biological activities and provide insights into the potential therapeutic applications of 1,3,4-oxadiazole derivatives (Iftikhar et al., 2019).
Corrosion Inhibition
Beyond biological applications, 1,3,4-oxadiazole derivatives have been explored as corrosion inhibitors, showing effectiveness in protecting metals in various environments. This application highlights the versatility of these compounds in both biological and industrial settings (Rochdi et al., 2014).
properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-4-5-7-18-9-12-20(13-10-18)28-24(32)17-31-15-6-8-21(27(31)33)26-29-25(30-36-26)19-11-14-22(34-2)23(16-19)35-3/h6,8-16H,4-5,7,17H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBTRIMPWNAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)



![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)
![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)
![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)

![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)

